4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene
Description
Properties
CAS No. |
955946-10-8 |
|---|---|
Molecular Formula |
C8H5Br2F3O |
Molecular Weight |
333.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Ring Bromination
Conditions :
-
Reagents: Br2 (1.1 equiv), FeBr3 (10 mol%) in CH2Cl2 at 0°C.
-
Regioselectivity : The trifluoromethoxy group directs bromination to the para position (relative to -OCF3), yielding 4-bromo-1-methyl-2-(trifluoromethoxy)benzene.
Yield : 75–80% (literature estimates for analogous systems).
Step 2: Side-Chain Bromination
Conditions :
-
Reagents: N-Bromosuccinimide (NBS, 1.2 equiv), benzoyl peroxide (radical initiator) in CCl4 under UV light.
-
Mechanism : Radical chain reaction abstracts a hydrogen from the methyl group, followed by bromine transfer.
Yield : 50–60%.
One-Pot Bromomethylation-Bromination
A streamlined approach combines bromomethylation and ring bromination in a single reactor:
Reaction Scheme :
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 35–40% |
| Reaction Time | 24–36 hours |
| Temperature | 90°C (Step 1), 0°C (Step 2) |
Alternative Pathways: Cyanide Displacement and Reduction
For high-purity applications, a three-step sequence avoids direct bromination:
-
Chloromethylation : Introduce -CH2Cl using ClCH2OCH3 and ZnCl2.
-
Cyanide Displacement : Replace Cl with CN using KCN.
-
Reduction and Bromination : Reduce -CN to -CH2NH2, then brominate.
Advantages :
-
Avoids polybrominated byproducts.
-
Enables isotopic labeling (e.g., 13C, 15N).
Disadvantages :
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Minimize HBr exposure and improve temperature control.
-
Catalyst Recycling : FeBr3 recovery via aqueous extraction.
-
Waste Management : Neutralization of H2SO4 with CaCO3 generates gypsum (CaSO4).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
Chemistry
4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it suitable for the development of complex molecules.
- Synthesis of Pharmaceuticals : It is used in the synthesis of pharmaceutical intermediates that require specific halogenation patterns, which can influence the biological activity of the final compounds.
- Agrochemicals : The compound has been explored as a precursor for agrochemical production, particularly in the synthesis of herbicides and pesticides .
Biology
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties : Studies are underway to evaluate its effectiveness against various microbial strains, which could lead to the development of new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that it may exhibit anticancer properties, although more research is needed to fully understand its mechanisms and efficacy.
Material Science
The compound's unique combination of bromine and trifluoromethoxy groups enhances its reactivity and physical properties, making it useful in:
- Polymer Production : It is utilized in creating polymers with specific functional groups that enhance performance characteristics such as thermal stability and chemical resistance.
- Coatings : The compound can be incorporated into coatings that require specific properties for industrial applications.
Case Study 1: Pharmaceutical Development
A study focused on the synthesis of novel anti-cancer agents utilized this compound as a key intermediate. The results indicated that modifications to the trifluoromethoxy group significantly influenced the compound's efficacy against cancer cell lines.
Case Study 2: Agrochemical Synthesis
Research on agrochemical applications demonstrated that derivatives synthesized from this compound exhibited enhanced herbicidal activity compared to existing products on the market. The study highlighted the importance of halogenation patterns in determining biological activity.
Mechanism of Action
The mechanism of action of 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Position and Functional Groups
Table 1: Key Structural and Physical Properties
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in all compounds enhances electrophilic substitution resistance but activates positions for nucleophilic attack.
- Reactivity : The bromomethyl group in the target compound provides a reactive site for alkylation or elimination reactions, unlike simpler bromo-OCF₃ analogs .
- Steric Hindrance : Bulky substituents (e.g., 1-bromomethyl in the target compound) may reduce coupling efficiency in Pd-catalyzed reactions compared to smaller groups like -Br or -Cl .
Reactivity in Cross-Coupling Reactions
Pd-catalyzed arylations are critical for synthesizing complex aromatics. The position and nature of substituents significantly influence reaction yields:
Biological Activity
4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a bromomethyl group and a trifluoromethoxy group attached to a brominated benzene ring. Its molecular formula is C8H6Br2F3O, and it exhibits unique chemical reactivity due to the presence of multiple halogen substituents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromine atoms can interact with active sites on enzymes, potentially inhibiting their function. This characteristic is significant in the development of enzyme inhibitors for therapeutic applications.
- Receptor Modulation : The compound's structure allows it to bind to various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that this compound demonstrates various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential against bacterial strains; further studies are needed. |
| Anticancer | Investigated for effects on cancer cell lines; shows promise in preliminary assays. |
| Anti-inflammatory | May modulate inflammatory pathways; requires more extensive research. |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of halogenated compounds, including this compound, against various pathogens. Results indicated a significant inhibition of growth in certain bacterial strains, suggesting potential for development as an antimicrobial agent. -
Anticancer Activity :
Research focused on the compound's cytotoxic effects on cancer cell lines demonstrated that it could induce apoptosis in specific types of cancer cells. The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways . -
Enzyme Inhibition :
The compound was tested as an inhibitor of specific enzymes involved in metabolic pathways relevant to infectious diseases. It showed promising results in inhibiting enzyme activity, indicating potential as a therapeutic agent targeting metabolic processes in pathogens .
Q & A
Basic: What are the common synthetic routes for 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via bromination of precursor aromatic systems. For example, 4-bromo-1-methyl-2-(trifluoromethyl)benzene undergoes radical bromination using -bromosuccinimide (NBS) and benzoyl peroxide in under reflux, yielding the bromomethyl derivative .
- Key Variables for Optimization :
- Alternative Routes : Direct substitution on pre-functionalized benzene rings (e.g., using or -catalyzed cross-coupling) is limited due to steric hindrance from the trifluoromethoxy group .
Basic: How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at 327.92 (M) with isotopic patterns matching bromine .
- X-ray Crystallography : Resolves steric interactions between bromomethyl and groups, critical for confirming regiochemistry .
Advanced: How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
The group is a strong meta-directing deactivator due to its electron-withdrawing nature. However, steric effects from the bromomethyl group can override electronic effects:
- Case Study : Nitration of the parent compound yields 4-bromo-2-nitro-1-(trifluoromethoxy)benzene as the major product (70% yield) despite competing steric hindrance .
- Mechanistic Insight : Computational modeling (DFT) reveals that the group stabilizes transition states at the meta position, even when bulky substituents are present .
Table 1 : Regioselectivity in Electrophilic Substitution
| Electrophile | Major Product | Yield (%) | Directing Group Dominance |
|---|---|---|---|
| 4-Bromo-2-nitro derivative | 70 | (meta) | |
| 4-Bromo-5-sulfo derivative | 55 | Steric hindrance (bromomethyl) |
Advanced: How should researchers address conflicting data in reaction yields reported across studies?
Methodological Answer:
Discrepancies often arise from subtle differences in substrate purity or reaction monitoring :
- Example : Radical bromination yields range from 60–85% depending on the purity of the starting material (4-bromo-1-methyl-2-(trifluoromethyl)benzene). Impurities like residual moisture degrade NBS, reducing efficiency .
- Resolution Strategies :
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity : Limited toxicological data necessitate default precautions :
- Use fume hoods, nitrile gloves, and eye protection.
- Immediate decontamination of spills with -silica mixture .
- Storage : Keep under inert gas (Ar) at -20°C to prevent degradation via C-Br bond hydrolysis .
Advanced: How can mechanistic studies resolve unexpected isomerization during synthesis?
Methodological Answer:
Isomerization, such as bromine migration, can occur under basic or high-temperature conditions:
- Case Study : Treatment of 1-bromo-2-(trifluoromethoxy)benzene with at -100°C generates a benzyne intermediate, which rearranges to 2-bromo-6-(trifluoromethoxy)phenyllithium upon warming .
- Mitigation :
Basic: How do solvent and catalyst choices impact cross-coupling reactions involving this compound?
Methodological Answer:
- Palladium Catalysis : The bromomethyl group participates sluggishly in Suzuki couplings due to steric hindrance.
- Preferred Conditions : / in toluene at 110°C achieves 40–50% coupling yields with arylboronic acids .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) deactivate catalysts by coordinating to Pd. Non-polar solvents (toluene) improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
